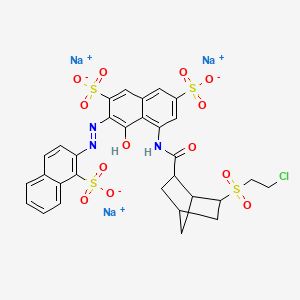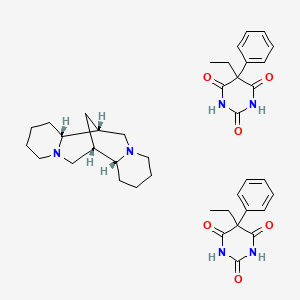
Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic disciplines due to their structural diversity and biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives can be achieved through various methods. One common approach involves the reaction of ketones with amidines in the presence of catalysts such as zinc chloride or copper. For example, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal .
Industrial Production Methods: Industrial production of pyrimidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis has been shown to increase reaction rates and improve yields for pyrimidine derivatives .
化学反応の分析
Types of Reactions: Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino or ethoxy groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives.
科学的研究の応用
Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit enzymes involved in DNA synthesis and repair, leading to anticancer effects.
Modulation of Receptors: It may interact with cellular receptors, affecting signal transduction pathways and cellular responses.
Antioxidant Activity: The compound may exhibit antioxidant properties, protecting cells from oxidative damage.
類似化合物との比較
- Pyridazine (1,2-diazine)
- Pyrazine (1,4-diazine)
- Other Pyrimidine Derivatives
Comparison: Pyrimidine, 2-amino-4-(2-dibutylaminoethoxy)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to other pyrimidine derivatives, it may exhibit enhanced pharmacological effects and improved drug-likeness .
特性
CAS番号 |
102207-73-8 |
|---|---|
分子式 |
C14H26N4O |
分子量 |
266.38 g/mol |
IUPAC名 |
4-[2-(dibutylamino)ethoxy]pyrimidin-2-amine |
InChI |
InChI=1S/C14H26N4O/c1-3-5-9-18(10-6-4-2)11-12-19-13-7-8-16-14(15)17-13/h7-8H,3-6,9-12H2,1-2H3,(H2,15,16,17) |
InChIキー |
QOKOFSWPBFMPCP-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CCOC1=NC(=NC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


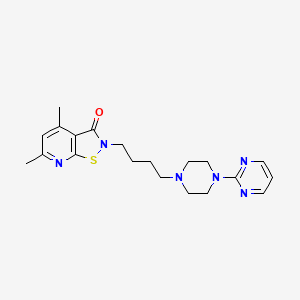


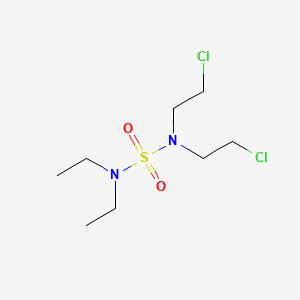
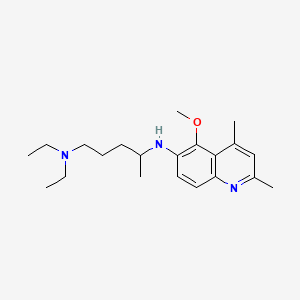
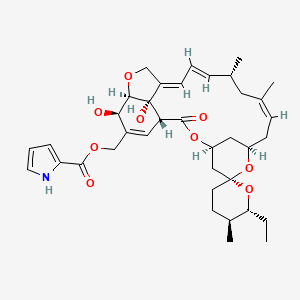
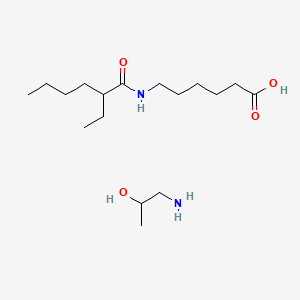

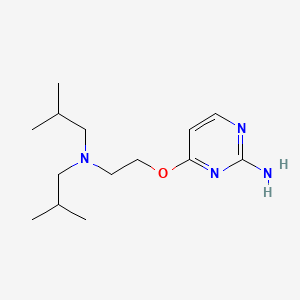
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12745009.png)
